molecular formula C18H12BrN3S B2486276 (Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 374548-31-9

(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2486276
CAS No.: 374548-31-9
M. Wt: 382.28
InChI Key: NVXNHYLLTKDCCL-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H12BrN3S and its molecular weight is 382.28. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Characteristics

The molecule has been utilized in the study of photoluminescence characteristics. Novel derivatives were synthesized, and their structures characterized using various techniques. The derivatives exhibited green fluorescence and good thermal stability, suggesting potential applications in materials science (Xu, Yu, & Yu, 2012).

Nonlinear Optical Limiting

Thiophene dyes incorporating the molecular structure have been synthesized for use in optoelectronic devices. These compounds exhibit nonlinear absorption and optical limiting behavior, which are valuable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Crystal Structure and Molecular Packing

The molecule’s derivatives have been synthesized and studied for their molecular packing and intermolecular interactions. These studies are crucial in materials science and crystal engineering for understanding and manipulating the solid-state properties of materials (Percino et al., 2014).

Mechanism of Action

The molecular docking study demonstrated that the compound displayed a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties . The diagrammatic view depicted that this compound shares similar homology with that of standard fluconazole .

Properties

IUPAC Name

(Z)-3-(3-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3S/c19-15-7-4-8-16(9-15)21-11-14(10-20)18-22-17(12-23-18)13-5-2-1-3-6-13/h1-9,11-12,21H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXNHYLLTKDCCL-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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